molecular formula C18H15N3O4S2 B2980398 N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide CAS No. 864922-41-8

N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide

Cat. No. B2980398
CAS RN: 864922-41-8
M. Wt: 401.46
InChI Key: DTRMPGOCLNBTDM-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H15N3O4S2 and its molecular weight is 401.46. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Research has led to the development of novel compounds utilizing the structural framework of N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide for various applications. For instance, compounds with thiadiazole moieties have been synthesized for potential antitumor activities and evaluated for their effectiveness in inhibiting cancer cell growth in vitro and in vivo models (Shukla et al., 2012).

Anticancer Properties

  • A study demonstrated the synthesis of novel derivatives containing thiadiazole and thiophene, showing significant antitumor activity. These derivatives were synthesized to evaluate their antitumor potential, with some compounds showing more effectiveness than the reference drug doxorubicin (Alqasoumi et al., 2009).
  • Another investigation into the pharmacophore hybridization approach highlighted the synthesis of a pyrazoline-bearing hybrid molecule with anticancer properties. This study presented a cost-effective synthesis method for producing compounds with potential anticancer activity, emphasizing the importance of the 1,3,4-thiadiazole moiety in drug design (Yushyn et al., 2022).

Enzyme Inhibition

  • The study of enzyme inhibition as a therapeutic strategy has also incorporated derivatives of N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide. For example, derivatives have been synthesized and evaluated for their ability to inhibit glutaminase, with some showing similar potency and better solubility compared to known inhibitors. This approach indicates the potential for developing more effective and soluble drugs targeting specific enzymes involved in disease progression (Shukla et al., 2012).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c1-23-13-5-2-11(3-6-13)17-20-18(27-21-17)26-9-16(22)19-12-4-7-14-15(8-12)25-10-24-14/h2-8H,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRMPGOCLNBTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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